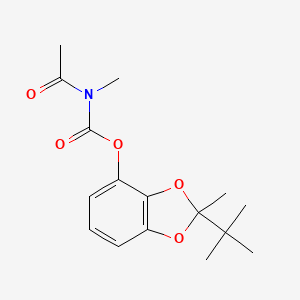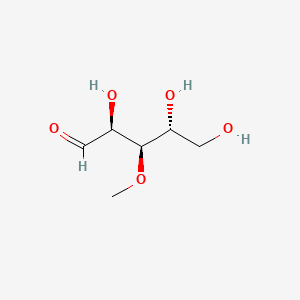
3-O-Methyl-D-arabinose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-D-arabinose is a methylated derivative of D-arabinose, a naturally occurring pentose sugar This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon atom of the arabinose molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl-D-arabinose typically involves the methylation of D-arabinose. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired methylated product.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process generally involves the same principles as laboratory synthesis, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Methyl-D-arabinose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of 3-O-Methyl-D-arabinonic acid.
Reduction: Formation of 3-O-Methyl-D-arabinitol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-O-Methyl-D-arabinose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It serves as a model compound to study the metabolism and enzymatic pathways of methylated sugars.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism by which 3-O-Methyl-D-arabinose exerts its effects is primarily through its interaction with specific enzymes and metabolic pathways. The methoxy group can influence the compound’s reactivity and binding affinity to enzymes, altering the metabolic fate of the sugar. This can affect various biological processes, including energy production and cellular signaling.
Comparación Con Compuestos Similares
D-arabinose: The parent compound, lacking the methoxy group.
2-O-Methyl-D-arabinose: Another methylated derivative with the methoxy group on the second carbon.
4-O-Methyl-D-arabinose: Methylated derivative with the methoxy group on the fourth carbon.
Uniqueness: 3-O-Methyl-D-arabinose is unique due to the specific position of the methoxy group, which can significantly alter its chemical and biological properties compared to other methylated derivatives. This positional specificity can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
39951-08-1 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2S,3R,4R)-2,4,5-trihydroxy-3-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-6(4(9)2-7)5(10)3-8/h2,4-6,8-10H,3H2,1H3/t4-,5-,6+/m1/s1 |
Clave InChI |
JNAZNWGFTWHNTH-PBXRRBTRSA-N |
SMILES isomérico |
CO[C@H]([C@@H](CO)O)[C@@H](C=O)O |
SMILES canónico |
COC(C(CO)O)C(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



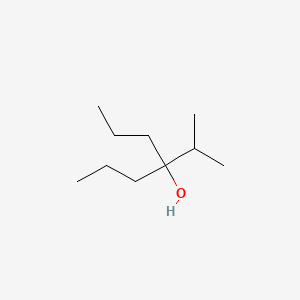
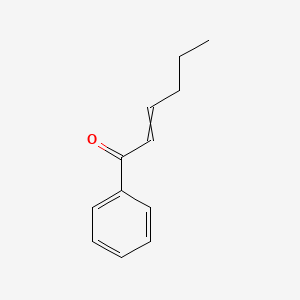
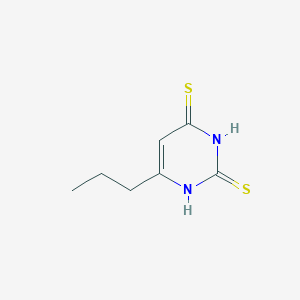
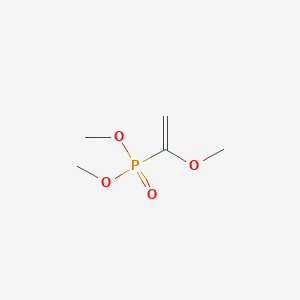
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
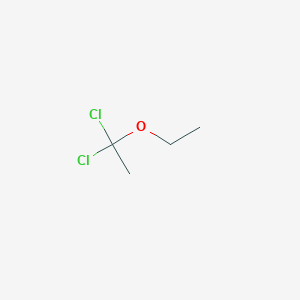

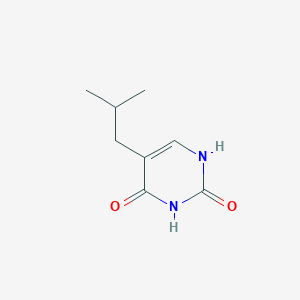
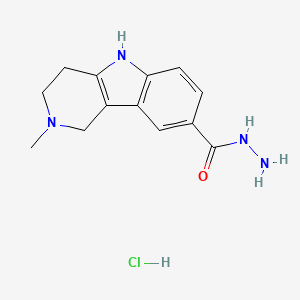

![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
